molecular formula C20H16N2O2 B137852 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- CAS No. 144246-02-6

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

Cat. No.: B137852
CAS No.: 144246-02-6
M. Wt: 316.4 g/mol
InChI Key: FQLZTPSAVDHUKS-UHFFFAOYSA-N
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Description

The compound 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)- belongs to the naphthalimide family, characterized by a 6-membered N-formylformamide cyclic scaffold fused with a naphthalene core. Its structure includes a 6-amino substituent and a 2-(2,4-dimethylphenyl) group, which confer distinct electronic and steric properties. This compound has been synthesized via nucleophilic substitution and condensation reactions, with applications explored in medicinal chemistry (e.g., antitumor and antimicrobial activity) and materials science .

Properties

IUPAC Name

6-amino-2-(2,4-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-11-6-9-17(12(2)10-11)22-19(23)14-5-3-4-13-16(21)8-7-15(18(13)14)20(22)24/h3-10H,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLZTPSAVDHUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062453
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2478-20-8, 144246-02-6
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
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Record name 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
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Biological Activity

1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₈H₁₂N₂O₂
  • Molecular Weight: 316.4 g/mol
  • CAS Number: 2478-20-8
  • Structure: The compound features a benzene ring fused to an isoquinoline core with a dione functional group and an amino substitution.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including cytotoxicity against cancer cell lines and potential genotoxic effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cell lines. Notably:

  • Cell Lines Tested: HeLa (cervical cancer), U87 (glioblastoma), HEK293 (normal), and EUFA30 (normal).
  • IC50 Values: The compound exhibited varying degrees of cytotoxicity:
    • HeLa: IC50 = 97.3 µM
    • U87: IC50 = 75.3 µM
    • HEK293: IC50 > 200 µM

These results indicate that the compound shows selective cytotoxicity towards cancerous cells compared to normal cells, suggesting its potential as an anticancer agent .

Genotoxicity Assessment

Genotoxicity studies conducted on cultured human lymphocytes revealed that the compound induced chromosomal breakages and exchanges at specific concentrations:

  • Concentration Range: 0.1 to 1 µg/ml.
  • Findings: Significant chromosomal damage was observed at higher concentrations, indicating a potential risk for genotoxic effects under certain conditions .

Antibacterial Activity

Despite its promising cytotoxic profile, investigations into the antibacterial properties of this compound yielded negative results. It was tested against various Gram-positive and Gram-negative bacteria without exhibiting any significant antibacterial activity at concentrations up to 100 µM .

Case Study 1: Anticancer Potential

In a study focusing on the anticancer potential of isoquinoline derivatives, it was found that structural modifications significantly influenced the cytotoxic activity. Compounds with larger hydrophobic substituents showed enhanced cytotoxic effects across tested cancer cell lines .

Case Study 2: Genotoxicity Mechanism

A detailed examination of the genotoxic effects revealed that the compound caused chromatid exchanges and breakages in lymphocytes, which could lead to mutations if not repaired properly. This raises concerns about its safety profile for therapeutic use .

Summary Table of Biological Activities

Activity TypeObserved EffectsIC50 Values (µM)
CytotoxicitySelective towards cancer cellsHeLa: 97.3
U87: 75.3
Less effective on normal cellsHEK293: >200
GenotoxicityInduces chromosomal breakagesVarious
AntibacterialNo significant activityNot applicable

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₈H₁₂N₂O₂
  • CAS Number : 2478-20-8

The structure features an isoquinoline core substituted with an amino group and a dimethylphenyl moiety. This unique structure contributes to its biological activity.

Cancer Treatment

Recent studies have highlighted the potential of 1H-Benz[de]isoquinoline-1,3(2H)-dione derivatives as inhibitors of specific bromodomains associated with cancer progression. Bromodomains are protein domains that recognize acetylated lysines on histones, playing a crucial role in gene regulation related to cell proliferation and survival.

  • Mechanism of Action : The compound inhibits bromodomains of BRPF1 and BRPF2, which are involved in the regulation of hyperproliferative diseases, particularly cancer. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Activity

Some derivatives of 1H-Benz[de]isoquinoline have shown promise in reducing inflammation. The anti-inflammatory properties may be attributed to their ability to modulate signaling pathways involved in inflammatory responses.

  • Case Study : A study demonstrated that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting potential use as anti-inflammatory agents .

Antimicrobial Properties

Research indicates that compounds related to 1H-Benz[de]isoquinoline exhibit antimicrobial activity against various pathogens. This includes both bacterial and fungal strains.

  • Findings : In vitro tests have shown that these compounds can inhibit the growth of specific bacteria, making them candidates for developing new antimicrobial therapies .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

  • Mechanism : The neuroprotective effects are thought to arise from the compound's ability to scavenge free radicals and modulate neuroinflammatory processes .

Data Tables

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentInhibition of bromodomainsReduced tumor growth, increased apoptosis
Anti-inflammatory ActivityModulation of inflammatory cytokinesDecreased inflammation
Antimicrobial PropertiesInhibition of bacterial/fungal growthNew antimicrobial therapies
Neuroprotective EffectsScavenging free radicalsProtection against neurodegeneration

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Reactivity Differences

Core Scaffold Variations
  • 1H-Benz[f]isoindole-1,3(2H)-dione (2b) :
    • Contains a 5-membered N-formylformamide ring (phthalimide core).
    • Exhibits 96% yield in Passerini reactions due to favorable steric and electronic compatibility with the reaction mechanism .
  • Target Compound (6-amino-2-(2,4-dimethylphenyl)-): Features a 6-membered N-formylformamide ring (naphthalimide core). Shows 10% yield in Passerini reactions, attributed to increased ring strain and reduced nucleophilicity .
Substituent Effects
  • NSC 308847: A related antitumor compound with a 5-amino group and 2-(2-dimethylaminoethyl) side chain. The dimethylaminoethyl group enhances solubility and interactions with biological targets, leading to its selection for preclinical toxicology studies .
  • N-(Sulfonyloxy)phthalimides : These derivatives (e.g., tosyloxy or dansyloxy substituents) act as potent serine protease inactivators. Their activity arises from enzyme-triggered Lossen rearrangement, generating reactive isocyanates .
Reaction Yields
  • The target compound’s 6-membered ring reduces reactivity in multicomponent reactions (e.g., Passerini) compared to 5-membered analogs. Substitutions at positions 4 and 5 (e.g., halogens, nitro groups) improve yields moderately .
  • 6-Azido derivatives (e.g., 6-azido-2-(2-(dimethylamino)ethyl)-) are precursors for "click chemistry," enabling bioconjugation in sensor development .
Optoelectronic Properties
  • 2-[2-(Dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-: This derivative exhibits strong fluorescence and nonlinear optical (NLO) properties due to its extended π-conjugation, making it suitable for organic electronics .

Key Research Findings

Antitumor Activity : Substituent position and side-chain hydrophobicity critically influence activity. The target compound’s 2,4-dimethylphenyl group enhances membrane permeability but may reduce selectivity compared to NSC 308847 .

Antimicrobial Potential: 6-Amino derivatives show broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .

Synthetic Limitations : The 6-membered scaffold’s low reactivity in Passerini reactions (10% yield) limits its utility in combinatorial chemistry without further structural optimization .

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound 1H-Benz[f]isoindole-1,3(2H)-dione (2b) NSC 308847
Core Ring Size 6-membered 5-membered 6-membered
Key Substituents 6-amino, 2-(2,4-dimethylphenyl) None (parent scaffold) 5-amino, 2-(dimethylaminoethyl)
Reaction Yield (Passerini) 10% 96% N/A
Primary Application Antimicrobial/antitumor High-yield synthesis Antitumor

Preparation Methods

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

The reaction begins with 2,4-dimethylbenzoic acid (C₉H₁₀O₂), which is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

Reaction Conditions :

  • Temperature : 50–70°C

  • Duration : 2–4 hours

  • Molar Ratio : 1:1.2 (acid:SOCl₂)

The exothermic reaction produces HCl gas, necessitating a fume hood. The resulting 2,4-dimethylbenzoyl chloride is isolated via vacuum distillation (boiling point: ~210°C).

Key Reaction :

2,4-Dimethylbenzoic Acid+SOCl22,4-Dimethylbenzoyl Chloride+SO2+HCl\text{2,4-Dimethylbenzoic Acid} + \text{SOCl}2 \rightarrow \text{2,4-Dimethylbenzoyl Chloride} + \text{SO}2 + \text{HCl}

Step 2: Amidation with o-Phenylenediamine

The acid chloride reacts with o-phenylenediamine (C₆H₈N₂) in dichloromethane (DCM) at 0–10°C. Triethylamine (Et₃N) neutralizes HCl, shifting the equilibrium toward amide formation.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0–10°C (ice bath)

  • Catalyst : Triethylamine (1.5 equiv)

  • Duration : 3–5 hours

The intermediate, N-(2-aminophenyl)-2,4-dimethylbenzamide, precipitates as a white solid upon quenching with ice water. Filtration and drying yield a 65–75% pure product.

Step 3: Cyclization to Form the Benz[de]isoquinoline Core

The amide undergoes intramolecular cyclization in concentrated sulfuric acid (H₂SO₄) at elevated temperatures.

Reaction Conditions :

  • Acid : Concentrated H₂SO₄

  • Temperature : 150–180°C

  • Duration : 4–6 hours

The reaction proceeds via electrophilic aromatic substitution, with the carbonyl groups activating the ring for cyclization. The crude product is neutralized with NaOH, extracted into chloroform, and recrystallized from ethanol to achieve >90% purity.

Mechanism :

  • Protonation of the amide carbonyl enhances electrophilicity.

  • Attack by the adjacent aromatic ring forms the fused isoquinoline system.

  • Dehydration completes the dione structure.

Method 2: Phthalic Anhydride-Based Condensation

Step 1: Condensation with Substituted Aniline

Phthalic anhydride (C₈H₄O₃) reacts with 2,4-dimethylaniline (C₈H₁₁N) in acetic acid under reflux.

Reaction Conditions :

  • Solvent : Glacial acetic acid

  • Temperature : 120–130°C

  • Duration : 8–12 hours

The product, N-(2,4-dimethylphenyl)phthalimide, forms via nucleophilic acyl substitution. Excess acetic acid is removed under reduced pressure, and the residue is washed with cold water.

Step 2: Nitration and Reduction to Introduce Amino Group

The phthalimide derivative is nitrated using a mixture of HNO₃ and H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to amino.

Nitration Conditions :

  • Nitrating Agent : 70% HNO₃

  • Temperature : 0–5°C

  • Duration : 1 hour

Reduction Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 1 atm H₂

  • Solvent : Ethanol

  • Duration : 3 hours

This sequence yields 6-amino-2-(2,4-dimethylphenyl)phthalimide, which is subsequently cyclized using polyphosphoric acid (PPA) at 160°C for 6 hours to form the target compound.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Starting Materials 2,4-Dimethylbenzoic acid, o-phenylenediaminePhthalic anhydride, 2,4-dimethylaniline
Key Reagents SOCl₂, H₂SO₄HNO₃, H₂/Pd-C, PPA
Reaction Steps 34
Overall Yield 55–60%45–50%
Purification Recrystallization (ethanol)Column chromatography (silica gel)
Advantages Fewer steps, higher yieldAvoids SOCl₂, uses milder nitration
Challenges Handling corrosive H₂SO₄Lower yield due to multiple steps

Method 1 is preferred industrially for its efficiency, while Method 2 offers safer alternatives to thionyl chloride.

Optimization and Challenges

Solvent Selection

  • DCM vs. THF : Dichloromethane’s low polarity minimizes side reactions during amidation compared to THF.

  • Cyclization Medium : Sulfuric acid outperforms PPA in Method 1 due to superior protonation capacity, accelerating cyclization.

Temperature Sensitivity

Overheating (>180°C) during cyclization causes decomposition, reducing yield by 15–20%. Precise thermocouple monitoring is critical.

Byproduct Formation

  • Method 1 : Di-amide byproducts form if o-phenylenediamine is in excess. Stoichiometric control (1:1 ratio) mitigates this.

  • Method 2 : Incomplete nitration leads to nitro-group positional isomers, requiring careful TLC monitoring .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of 6-amino-2-(2,4-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving the aromatic proton environment and verifying substituent positions, particularly the 2,4-dimethylphenyl and amino groups. Infrared (IR) spectroscopy can confirm carbonyl stretching vibrations (~1700 cm⁻¹) characteristic of the naphthalimide core. Elemental analysis ensures stoichiometric consistency with the molecular formula (C₁₉H₁₅N₂O₂) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Methodological Answer : Substituent positioning significantly impacts yield. For example, 6-membered N-formylformamide scaffolds (e.g., 1H-benzo[de]isoquinoline derivatives) show lower yields (~10%) compared to 5-membered analogs due to steric and electronic constraints. Using anhydrous solvents (e.g., ethanol) and controlled reflux conditions with monoethanolamine can improve functionalization efficiency. Yields may also increase with electron-donating substituents (e.g., methyl groups) .

Q. What are the primary photophysical properties of this compound, and how do they compare to unsubstituted naphthalimides?

  • Methodological Answer : The π-deficient naphthalene core enables strong fluorescence with a quantum yield dependent on substituents. The 6-amino group enhances electron donation, red-shifting absorption/emission maxima compared to unsubstituted analogs. Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which are typically in the nanosecond range due to intramolecular charge transfer .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in multicomponent reactions (e.g., Passerini reaction)?

  • Methodological Answer : The 2,4-dimethylphenyl group introduces steric hindrance, reducing reactivity in bulky reaction environments. Computational studies (DFT) can model transition states to predict regioselectivity. For example, electron-withdrawing groups on the naphthalimide core lower electron density at the imide nitrogen, slowing nucleophilic attack. Experimental validation via substituent screening (e.g., halogens, nitro groups) shows moderate-to-good yields (40–70%) when substituents are meta to reactive sites .

Q. What strategies resolve contradictions in reported antimicrobial activity data for 6-amino-substituted naphthalimides?

  • Methodological Answer : Discrepancies arise from variations in microbial strains, assay protocols, and compound purity. Standardized MIC (Minimum Inhibitory Concentration) testing under controlled conditions (e.g., CLSI guidelines) is essential. Structure-activity relationship (SAR) studies indicate that the 6-amino group enhances membrane penetration, but activity against Gram-negative bacteria requires additional hydrophilic modifications (e.g., sulfonic acid derivatives) .

Q. How can this compound be functionalized for use in ratiometric fluorescent probes targeting cellular hypochlorous acid (HOCl)?

  • Methodological Answer : Introduce a HOCl-sensitive moiety (e.g., thioether) at the 6-amino position. The naphthalimide core acts as a reference fluorophore, while the thioether oxidation product (sulfoxide or sulfone) alters emission wavelengths. Confocal microscopy in murine macrophages validates probe specificity, with excitation/emission ratios (e.g., 450/550 nm vs. 480/600 nm) quantifying HOCl levels .

Key Research Recommendations

  • Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce reaction times and improve yields for 6-membered scaffolds.
  • Biological Applications : Explore co-crystallization with bacterial enzymes (e.g., DNA gyrase) to elucidate antimicrobial mechanisms.
  • Materials Science : Functionalize with spiropyran groups for stimuli-responsive fluorescence in polymer matrices.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-
Reactant of Route 2
Reactant of Route 2
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-

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